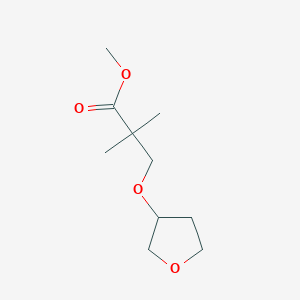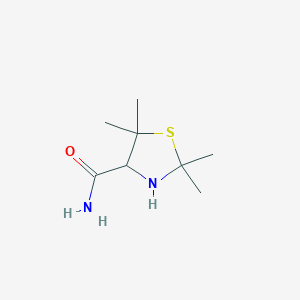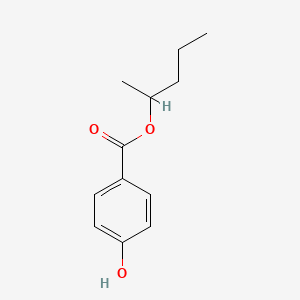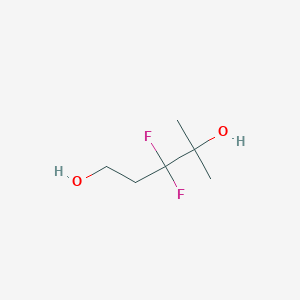![molecular formula C16H18O3 B8591196 2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid CAS No. 344338-25-6](/img/structure/B8591196.png)
2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid
Overview
Description
“2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid”, also known as pelubiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally and pharmacologically related to ibuprofen . It has been used for the treatment of osteoarthritis, rheumatoid arthritis (RA), backache, and for its antipyretic effect in acute upper respiratory infections .
Molecular Structure Analysis
The molecular structure of pelubiprofen has been determined through various methods such as optical rotatory dispersion and circular dichroism spectra . The absolute configurations of the enantiomers were determined by comparison of these spectra with those of known optically active 2-phenylpropionic acids .Chemical Reactions Analysis
Pelubiprofen has been shown to potently diminish PGE (2) productions through inhibition of COX enzyme activity . The IC (50) values for COX-1 and COX-2 are 10.66 ± 0.99 and 2.88 ± 1.01 µM, respectively .Mechanism of Action
Pelubiprofen’s anti-inflammatory properties are due to its ability to both decrease prostaglandin synthesis by inhibiting the activities of cyclooxygenases (COXs) and IκB kinase-β (IKK-β) . It also reduces the expressions of COX-2, inducible nitric oxide (iNOS), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 at the transcriptional level in LPS-induced RAW 264.7 cells . Furthermore, pelubiprofen attenuates the LPS-induced transcription activity and the DNA binding activity of NF-κB .
properties
CAS RN |
344338-25-6 |
|---|---|
Product Name |
2-[4-(2-Oxocyclohexylidenemethyl)phenyl]propionic acid |
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-11H,2-5H2,1H3,(H,18,19) |
InChI Key |
AUZUGWXLBGZUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C2CCCCC2=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Morpholin-4-yl)methyl]-1-phenylpyrazolidin-3-one](/img/structure/B8591122.png)

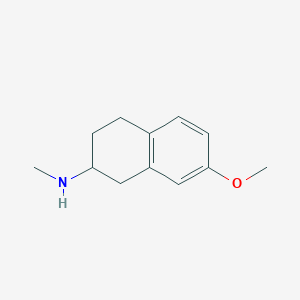
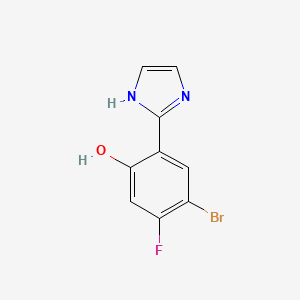
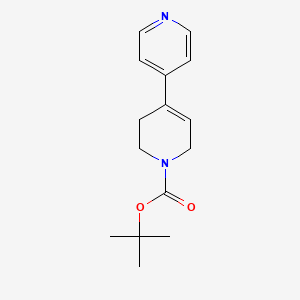
![Benzenemethanamine, N-[3-methyl-1-(2-propenyl)-2-butenyl]-](/img/structure/B8591144.png)

